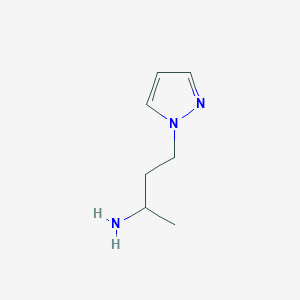

4-(1H-pyrazol-1-yl)butan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(8)3-6-10-5-2-4-9-10/h2,4-5,7H,3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZKYTFDBARHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559846 | |

| Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97383-20-5 | |

| Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)butan-2-amine: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] This guide provides a detailed technical overview of 4-(1H-pyrazol-1-yl)butan-2-amine, a versatile chemical building block that combines the favorable aromatic and hydrogen-bonding properties of the pyrazole ring with a chiral secondary amine side chain. This unique combination offers significant potential for the development of novel therapeutics by enabling diverse interactions with biological targets and providing opportunities for stereospecific synthesis. We will explore its fundamental chemical properties, propose a logical synthetic pathway, analyze its predicted spectral characteristics, and discuss its profound implications for drug discovery programs.

Core Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring a pyrazole ring N-alkyated with a butan-2-amine moiety.[4] This structure imparts both aromatic and aliphatic characteristics, influencing its solubility, reactivity, and potential for biological interactions.

Chemical Structure

Caption: Chemical structure of this compound.

Key Identifiers and Properties

A summary of the compound's essential properties is provided below. The recommended storage at -20°C suggests a precaution against potential degradation over time, likely related to the reactivity of the primary amine.

| Property | Value | Source |

| CAS Number | 97383-20-5 | [4][5] |

| Molecular Formula | C₇H₁₃N₃ | [4][5] |

| Molecular Weight | 139.20 g/mol | [4] |

| Physical Form | Reported as both liquid and solid | [4] |

| Purity | Typically ≥95% | |

| Storage Temperature | -20°C | |

| SMILES String | CC(N)CCn1cccn1 | [4] |

| InChI Key | IWZKYTFDBARHKM-UHFFFAOYSA-N | [4] |

Synthesis Strategy and Experimental Considerations

While specific peer-reviewed synthetic procedures for this compound are not widely published, a robust pathway can be designed based on fundamental principles of heterocyclic chemistry. The most direct approach involves the N-alkylation of pyrazole.

Proposed Synthetic Workflow: N-Alkylation of Pyrazole

This proposed method involves the reaction of pyrazole with a suitable electrophilic butan-2-amine precursor. A critical consideration is the protection of the amine functionality to prevent it from acting as a competing nucleophile. A tert-Butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under basic conditions and ease of removal under acidic conditions.

Caption: Proposed two-step synthesis of the target compound.

Protocol Rationale and Step-by-Step Methodology

Objective: To synthesize this compound via N-alkylation of pyrazole.

Pillar of Expertise: Causality Behind Choices

-

Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the pyrazole nitrogen, creating a potent nucleophile. This ensures the reaction proceeds efficiently without competing side reactions. Potassium carbonate (K₂CO₃) offers a milder, safer alternative.

-

Amine Protection: The Boc protecting group is selected for its robustness during the basic alkylation step and its clean, quantitative removal under acidic conditions, which simplifies purification.

-

Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is used to dissolve the ionic intermediates and facilitate the SN2 reaction mechanism.

Step 1: N-Alkylation of Pyrazole with Boc-Protected Precursor

-

To a solution of pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the pyrazolide anion.

-

Add a solution of tert-butyl (4-bromobutan-2-yl)carbamate (1.0 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection of the Amine

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane at 0°C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the removal of the Boc group by TLC.

-

Concentrate the mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., 1M NaOH) and extract the final product into an organic solvent.

-

Purify the final compound, this compound, using column chromatography or distillation to achieve the desired purity.

Reactivity, Stability, and Molecular Interactions

The chemical behavior of this compound is governed by the interplay between its aromatic pyrazole ring and the aliphatic primary amine.

-

Pyrazole Ring: The pyrazole ring is aromatic, containing six delocalized π-electrons, which confers significant stability.[6] It is generally resistant to oxidizing and reducing agents.[7] Electrophilic substitution, such as halogenation or nitration, preferentially occurs at the C4 position due to the electronic influence of the two nitrogen atoms.[6][7][8] The nitrogen at position 2 is basic and can be protonated by strong acids.[6]

-

Amine Group: The primary amine on the side chain is nucleophilic and basic. It will readily react with electrophiles, such as aldehydes, ketones, and acyl chlorides, to form imines and amides, respectively. This functionality is key for derivatization in drug discovery programs. Its basicity allows for the formation of pharmaceutically acceptable salts, which can significantly improve the compound's solubility and handling properties.

Predicted Spectral Characteristics

While experimental spectral data is not publicly available, the structure of the molecule allows for a confident prediction of its key spectral features. This is an essential exercise for confirming the identity and purity of the compound after synthesis.

| Spectral Technique | Expected Features |

| ¹H NMR | - Pyrazole Protons: Three distinct signals in the aromatic region (~7.5, 7.4, and 6.2 ppm).- Butyl Chain Protons: Signals for the N-CH₂, -CH₂-, -CH(N)-, and -CH₃ groups in the aliphatic region (~4.1, 2.0, 3.0, and 1.1 ppm, respectively).- Amine Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | - Pyrazole Carbons: Three signals in the aromatic region (~139, 128, and 105 ppm).- Butyl Chain Carbons: Four distinct signals in the aliphatic region corresponding to the four different carbon environments. |

| Mass Spec (MS) | [M+H]⁺: A prominent peak at m/z = 140.12, corresponding to the protonated molecular ion. |

| Infrared (IR) | - N-H Stretch: A characteristic medium to weak absorption band around 3300-3400 cm⁻¹ from the amine.- C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic).- C=C / C=N Stretch: Absorptions in the 1500-1600 cm⁻¹ region from the pyrazole ring. |

Applications and Significance in Drug Discovery

The pyrazole scaffold is a highly valued component in medicinal chemistry, integral to numerous approved drugs for treating a wide range of diseases, including cancer and inflammatory conditions.[3][9][10] this compound serves as a powerful building block for leveraging the therapeutic potential of this core.

Caption: Molecular features and their relevance to drug discovery applications.

-

Scaffold for Kinase Inhibitors: Many successful kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the kinase active site. The pyrazole ring in this compound can serve as an excellent hinge-binder. The amine side chain can be extended to access other pockets within the enzyme, providing a route to potent and selective inhibitors.[11][12]

-

Anti-inflammatory and Analgesic Agents: Pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1] This building block provides a starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antiviral Potential: The pyrazole nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral activities.[6][13] This molecule can be used in library synthesis to screen for new agents to combat infectious diseases.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers a direct entry point into the rich and therapeutically relevant chemical space of pyrazole derivatives. Its combination of a stable, interactive aromatic core and a versatile, chiral amine side chain makes it an invaluable tool for medicinal chemists. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively utilize this compound to accelerate the design and discovery of the next generation of innovative medicines.

References

- This compound - Sigma-Aldrich.

- This compound - Sigma-Aldrich.

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET.

- 97383-20-5(this compound) Product Description - ChemicalBook.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

- Recent Advances in the Synthesis of Pyrazole Deriv

- (PDF)

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals.

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- Discovery of N,4-Di(1 H-pyrazol-4-yl)

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.

- This compound - Sigma-Aldrich.

- Discovery of N,4-Di(1H-pyrazol-4-yl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR 97383-20-5 [sigmaaldrich.com]

- 5. 97383-20-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jocpr.com [jocpr.com]

Spectroscopic Blueprint of 4-(1H-pyrazol-1-yl)butan-2-amine: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4-(1H-pyrazol-1-yl)butan-2-amine, with its combination of a versatile pyrazole ring and a chiral amino-butane side chain, represents a class of molecules with significant potential in medicinal chemistry and materials science. The pyrazole motif is a well-established pharmacophore, and its strategic functionalization can lead to a diverse array of biological activities.[1] This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, offering a foundational blueprint for its synthesis and characterization. In the absence of publicly available experimental data, this guide leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the spectroscopic signature of this molecule.

The structural integrity and purity of a synthesized compound are paramount. Spectroscopic analysis provides the definitive evidence for these critical parameters. This guide is structured to not only present the predicted data but also to explain the underlying scientific principles, thereby serving as a practical reference for the characterization of this and structurally related compounds.

Molecular Structure and Synthesis Workflow

A logical first step in the characterization of a novel compound is to understand its constituent parts and how they are assembled. The synthesis of this compound would likely involve the alkylation of pyrazole with a suitable 4-carbon synthon, followed by the introduction of the amine functionality. A plausible synthetic route could involve the reaction of pyrazole with a halo-substituted butanone derivative, followed by reductive amination.

Caption: A plausible synthetic and analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Spectrum

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while D₂O can be used to identify exchangeable protons (such as those of the amine group).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing character of the pyrazole ring and the amine group.[2]

Caption: Molecular structure of this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| H-3' (pyrazole) | ~7.5 | d | 1H | Deshielded due to proximity to two nitrogen atoms. |

| H-5' (pyrazole) | ~7.4 | d | 1H | Deshielded, adjacent to one nitrogen. |

| H-4' (pyrazole) | ~6.2 | t | 1H | Shielded relative to H-3' and H-5'. |

| H-4 (CH₂) | ~4.1 | t | 2H | Adjacent to the electron-withdrawing pyrazole ring. |

| H-2 (CH) | ~3.0-3.2 | m | 1H | Methine proton adjacent to the amine group. |

| H-3 (CH₂) | ~1.8-2.0 | m | 2H | Methylene group in the alkyl chain. |

| NH₂ | ~1.5-2.5 | br s | 2H | Broad singlet, exchangeable with D₂O. |

| H-1 (CH₃) | ~1.2 | d | 3H | Methyl group coupled to the H-2 methine proton. |

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum will provide complementary information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-3' (pyrazole) | ~139 | Aromatic-like carbon adjacent to two nitrogens. |

| C-5' (pyrazole) | ~128 | Aromatic-like carbon adjacent to one nitrogen. |

| C-4' (pyrazole) | ~105 | Shielded aromatic-like carbon. |

| C-4 (CH₂) | ~50 | Carbon directly attached to the pyrazole nitrogen. |

| C-2 (CH) | ~48 | Carbon bearing the amine group. |

| C-3 (CH₂) | ~35 | Aliphatic methylene carbon. |

| C-1 (CH₃) | ~22 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[3]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for a solid or liquid sample with minimal preparation.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded first and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, pyrazole ring, and aliphatic chain.[4][5]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3400-3250 | Medium, two bands | Primary Amine (NH₂) |

| C-H Stretch (pyrazole) | 3150-3100 | Medium | Aromatic-like C-H |

| C-H Stretch (aliphatic) | 2960-2850 | Strong | Alkyl C-H |

| N-H Bend (scissoring) | 1650-1580 | Medium to Strong | Primary Amine (NH₂) |

| C=C, C=N Stretch | 1600-1450 | Medium | Pyrazole Ring |

| C-N Stretch | 1250-1020 | Medium | Aliphatic Amine |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum (EI)

The mass spectrum of this compound (Molecular Formula: C₇H₁₃N₃, Molecular Weight: 139.20) is expected to adhere to the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] The fragmentation will be dominated by cleavage alpha to the amine group.[7]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

| m/z | Predicted Identity | Fragmentation Pathway |

| 139 | [C₇H₁₃N₃]⁺˙ (Molecular Ion) | - |

| 124 | [M - CH₃]⁺ | Loss of the methyl group alpha to the amine. |

| 95 | [C₅H₇N₂]⁺ | Cleavage of the C2-C3 bond. |

| 44 | [CH(NH₂)(CH₃)]⁺ | Alpha-cleavage, loss of the pyrazolylethyl radical. This is predicted to be the base peak due to the formation of a stable iminium ion. |

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic blueprint for the novel compound this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and confidently confirm the successful synthesis and purification of this and related molecules. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any new compound, the definitive characterization will ultimately rely on the careful acquisition and interpretation of experimental data, for which this guide serves as a valuable predictive framework.

References

-

Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

- Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Kumar, A., et al. (2012). Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. Bioorganic & Medicinal Chemistry Letters, 22(11), 3655-3659.

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved January 17, 2026, from [Link]

- Sharma, V., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(21), 6563.

-

ResearchGate. (2025, August 6). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. Retrieved January 17, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]

- Elguero, J., et al. (1985). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of Heterocyclic Chemistry, 22(1), 65-67.

-

ResearchGate. (n.d.). Construction of substituted pyrazolo[4,3-c]quinolines via [5+1] cyclization of pyrazole-arylamines with alcohols/amines in one-pot. Retrieved January 17, 2026, from [Link]

- Al-Wahaibi, L. H., et al. (2023).

-

Michigan State University Department of Chemistry. (n.d.). IR Absorption Table. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(1H-pyrazol-1-yl)butan-2-amine

A Senior Application Scientist's Perspective on a Novel Small Molecule

Disclaimer: As of January 2026, there is no publicly available scientific literature detailing the specific mechanism of action for the compound 4-(1H-pyrazol-1-yl)butan-2-amine. This guide, therefore, presents a scientifically-grounded, hypothetical framework based on the well-documented biological activities of structurally related pyrazole-containing compounds. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a roadmap for researchers and drug development professionals to initiate an investigation into this novel chemical entity.

Introduction: The Pyrazole Scaffold in Drug Discovery and the Enigma of this compound

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful clinical application as anti-inflammatory, anticancer, and antimicrobial agents, among others[1][2][3][4][5][6]. The versatility of the pyrazole scaffold lies in its ability to act as both a hydrogen bond donor and acceptor, and to engage in various non-covalent interactions, making it an effective pharmacophore for a diverse range of biological targets[7].

Despite the extensive investigation into complex pyrazole derivatives, the biological activity of simpler, sparsely-substituted pyrazoles such as this compound remains largely unexplored. This molecule combines the pyrazole ring with a flexible butan-2-amine side chain, a feature present in many neuroactive compounds. This structural simplicity, however, does not preclude significant biological activity. Indeed, it presents an opportunity to dissect the fundamental contributions of the pyrazole and alkylamine moieties to a potential pharmacological effect.

This guide puts forth a primary and a secondary hypothesis for the mechanism of action of this compound, drawing from the established pharmacology of related compounds. We will explore the rationale behind these hypotheses and provide detailed, self-validating experimental protocols to systematically investigate them.

Part 1: A Hypothetical Mechanism of Action - Monoamine Oxidase (MAO) Inhibition

Primary Hypothesis: this compound acts as a selective inhibitor of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B), enzymes critical to the metabolism of monoamine neurotransmitters.

Rationale:

The rationale for this hypothesis is twofold, stemming from the two key structural features of the molecule:

-

The Pyrazole Core: Pyrazole and its derivatives have been identified as inhibitors of monoamine oxidases. For instance, certain 1,3,5-pyrazoline derivatives have shown significant MAO-A inhibitory activity in preclinical studies, suggesting potential as antidepressants[8][9]. The pyrazole ring can establish crucial interactions within the active site of MAO enzymes.

-

The Butan-2-amine Side Chain: The presence of a primary amine on a short alkyl chain is a classic feature of many MAO substrates and inhibitors. The butan-2-amine moiety bears a structural resemblance to endogenous monoamines like dopamine and norepinephrine, as well as to known amphetamine-class MAO inhibitors.

The combination of these two features in a single, relatively small molecule makes MAO inhibition a highly plausible mechanism of action. The specific isoform selectivity (MAO-A vs. MAO-B) would depend on the precise conformational fit of the molecule within the respective enzyme's active site.

Inhibition of MAO enzymes by this compound would lead to a decrease in the degradation of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine) in the presynaptic neuron and synaptic cleft. This would result in increased availability of these neurotransmitters to bind to postsynaptic receptors, thereby enhancing monoaminergic signaling.

Caption: Hypothetical pathway of MAO inhibition by this compound.

Part 2: Experimental Validation of the MAO Inhibition Hypothesis

To rigorously test this hypothesis, a multi-tiered approach is required, progressing from in vitro enzymatic assays to cell-based and potentially in vivo models.

Caption: A tiered experimental workflow for validating the MAO inhibition hypothesis.

1. In Vitro MAO-A and MAO-B Inhibition Assays

-

Objective: To determine if this compound can inhibit human recombinant MAO-A and/or MAO-B activity and to quantify its potency (IC50).

-

Methodology:

-

Utilize a commercially available MAO-Glo™ Assay kit (Promega) which measures the luminescence produced from the metabolism of a MAO substrate.

-

Reconstitute human recombinant MAO-A and MAO-B enzymes according to the manufacturer's protocol.

-

Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in an appropriate buffer.

-

In a 96-well plate, add the MAO-A or MAO-B enzyme, the luciferin detection reagent, and the various concentrations of the test compound. Include known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls and a vehicle (e.g., DMSO) as a negative control.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate at room temperature for the recommended time (e.g., 60 minutes).

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Self-Validation: The inclusion of potent, selective inhibitors as positive controls validates the assay's ability to detect inhibition. A clear dose-response curve for the test compound provides confidence in the results.

2. Enzyme Kinetics and Reversibility Studies

-

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and whether the inhibition is reversible or irreversible.

-

Methodology:

-

Mechanism of Inhibition: Perform the MAO inhibition assay as described above, but vary the concentration of both the substrate and the inhibitor. Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Km and Vmax.

-

Reversibility: To test for reversible inhibition, incubate the enzyme with a high concentration of the inhibitor for a set period. Then, dilute the mixture significantly to reduce the inhibitor concentration and measure the recovery of enzyme activity over time. A rapid recovery suggests reversible inhibition. For irreversible inhibition, activity will not be restored upon dilution.

-

-

Self-Validation: The kinetic plots should conform to established models of enzyme inhibition. Reversibility experiments should show a clear distinction between the test compound and known reversible/irreversible inhibitors.

Quantitative Data Summary (Hypothetical Results)

| Assay | Test Compound IC50 (nM) | Clorgyline IC50 (nM) | Selegiline IC50 (nM) |

| MAO-A Inhibition | 50 | 5 | >10,000 |

| MAO-B Inhibition | 2500 | >10,000 | 15 |

This table presents hypothetical data illustrating selective MAO-A inhibition.

Part 3: Secondary Hypothesis and Future Directions

Secondary Hypothesis: this compound may act as an antagonist or allosteric modulator at a G-protein coupled receptor (GPCR), such as a cannabinoid or dopamine receptor.

Rationale:

Many pyrazole derivatives are known to interact with GPCRs, most notably the cannabinoid receptor 1 (CB1), where they can act as antagonists or inverse agonists[10][11][12][13][14]. The aminobutane moiety is also a feature of some dopamine receptor ligands. Given the structural elements of the molecule, exploring its activity at a panel of CNS-related GPCRs would be a logical next step if the MAO inhibition hypothesis is not supported by experimental data.

Future Research:

-

Broad Target Screening: A broad-spectrum screen, such as the Psychoactive Drug Screening Program (PDSP) at the University of North Carolina, could rapidly assess the binding affinity of this compound against a large panel of CNS targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would be crucial to understand the contribution of each part of the molecule to its biological activity. For example, modifying the substitution on the pyrazole ring or altering the length and branching of the alkylamine chain could reveal key structural requirements for potency and selectivity[2][14].

-

In Vivo Pharmacokinetics and Efficacy: Should in vitro studies yield promising results, subsequent investigation into the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in relevant animal models of disease (e.g., depression, anxiety), would be warranted.

Conclusion

While the mechanism of action of this compound is currently unknown, its chemical structure provides a strong foundation for a logical and systematic investigation. The primary hypothesis of MAO inhibition is a compelling starting point, grounded in the established pharmacology of both the pyrazole core and the aminobutane side chain. The experimental protocols detailed in this guide offer a clear and robust pathway to elucidate the molecular mechanism of this intriguing compound, potentially uncovering a novel therapeutic agent. The key to unlocking its potential lies in the rigorous and methodical application of these well-established drug discovery principles.

References

-

Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., Senturk, M., Supuran, C. T., & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 296-306. [Link]

-

El-Sayed, M. A. A., Tebbji, K., El-Gazzar, M. G., Bouabdallah, I., Melhaoui, A., & Ramdani, A. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Research on Chemical Intermediates, 37(8), 987-998. [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. [Link]

-

Sharma, P., Kumar, V., & Sharma, R. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. CNS & Neurological Disorders - Drug Targets, 19(6), 448-465. [Link]

-

Wang, Z., Shi, X., Wang, J., & Yao, Z. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(23), 7247. [Link]

-

Zhang, Y., Liu, Y., & Zhang, Y. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1861. [Link]

-

Kumar, V., Sharma, P., & Sharma, R. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. ResearchGate. [Link]

-

Gomez, L., Hack, M. D., Wu, J. J., Wiener, J. J., Venkatesan, H., Santillán, A., Jr, Pippel, D. J., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723–2727. [Link]

-

Sharma, M. K., Murumkar, P. R., Giridhar, R., & Yadav, M. R. (2015). Chemical structures of the pyrazole derivatives and biologic activity for CB1 receptor. ResearchGate. [Link]

-

Gatley, S. J., Lan, R., Pyatt, B., Gifford, A. N., Volkow, N. D., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Sci-Hub. [Link]

-

Sharma, P., Kumar, V., & Sharma, R. (2020). 1,3,5-Pyrazoline Derivatives in CNS disorders: Synthesis, Biological Eval-uation and Structural Insights through Molecular Docking. Semantic Scholar. [Link]

-

Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

-

Singh, R. P., & Dwivedi, J. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1368. [Link]

-

Kumar, A., & Singh, R. K. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Singh, A., & Srivastava, S. (2023). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry, 1(1), 1-10. [Link]

-

Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Pyrazole and its Biological Activity. PharmaTutor, 4(3), 21-27. [Link]

-

Fustero, S., Román, R., & Sanz-Cervera, J. F. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5459. [Link]

-

Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

-

Burnham, B. S. (2005). Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry, 12(17), 1995-2010. [Link]

-

Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W., & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

-

Venkatesan, H., Wu, J. J., Wiener, J. J., Santillán, A., Jr, Hack, M. D., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913–4918. [Link]

-

Kabi, A. K., Sravani, S., Gujjarappa, R., Garg, A., Vodnala, N., Tyagi, U., Kaldhi, D., Singh, V., Gupta, S., & Malakar, C. C. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. [Link]

-

Sharma, V., & Unni, A. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 9(4-s), 819-832. [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 13. Sci-Hub. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists / Journal of Medicinal Chemistry, 1999 [sci-hub.ru]

- 14. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconvoluting the Pharmacological Landscape of 4-(1H-pyrazol-1-yl)butan-2-amine: A Strategic Guide to Target Identification and Validation

An In-Depth Technical Guide

Abstract

4-(1H-pyrazol-1-yl)butan-2-amine is a small molecule featuring a pyrazole nucleus, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] While the specific biological targets of this particular molecule are not yet elucidated, its structural motifs—the aromatic pyrazole ring and a flexible butan-2-amine side chain—suggest a high potential for interaction with various protein classes. This technical guide outlines a comprehensive, multi-pronged strategy for the de novo identification and validation of its biological targets. We present a systematic workflow that synergistically combines computational prediction with robust experimental validation, designed for researchers in drug discovery and chemical biology. This document provides not only the theoretical basis for each methodological choice but also detailed, actionable protocols and the rationale for their integration, ensuring a self-validating and rigorous scientific approach.

Introduction: The Scientific Premise

The pyrazole ring is a well-established "privileged scaffold" in drug discovery, known to be a core component in drugs with activities ranging from anti-inflammatory and anticancer to neuroprotective and antimicrobial.[2][3][4] Compounds like Celecoxib (a COX-2 inhibitor) and Rimonabant (a cannabinoid receptor antagonist) highlight the therapeutic versatility of this heterocycle.[5][6][7] The subject of this guide, this compound (Figure 1), combines this potent scaffold with a chiral aminobutane side chain, a feature that can facilitate specific hydrogen bonding and ionic interactions within protein binding pockets.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

A Bifurcated Strategy for Target Discovery

We propose a two-phase approach that maximizes efficiency and confidence. Phase I utilizes computational methods to generate a tractable list of high-probability candidate targets. Phase II employs orthogonal experimental techniques to first identify binding partners from a native biological milieu and then validate the specific interactions predicted in Phase I.

Phase I: Computational Target Prediction

The principle of in silico target prediction is to leverage vast chemogenomic databases to find correlations between the query molecule's structure and the known bioactivities of other compounds.[9][10] This approach is cost-effective and rapidly generates testable hypotheses.[11]

Ligand-Based (Similarity) Approaches

This methodology is rooted in the Similar Property Principle: structurally similar molecules are likely to have similar biological activities.[12] By comparing our query compound to databases of ligands with known targets, we can infer its potential targets.

Rationale: The pyrazole core is a common feature in many known drug classes. A similarity search is highly likely to identify known targets of other pyrazole-containing molecules, providing a strong starting point.

Recommended Tools & Databases:

| Tool | Principle | Database(s) | Key Advantage |

|---|---|---|---|

| SwissTargetPrediction | 2D & 3D Similarity | ChEMBL, BindingDB | User-friendly, provides a ranked list of targets by probability.[13] |

| TargetHunter | Chemical Similarity | ChEMBL | Implements a "Targets Associated with its Most Similar Counterparts" algorithm.[9] |

| SuperPred | 2D Similarity | SuperTarget, ChEMBL | Comprehensive database integration for broader target class coverage.[13] |

Protocol: Target Prediction using SwissTargetPrediction

-

Input: Navigate to the SwissTargetPrediction web server.

-

Structure Entry: Input the SMILES string for this compound: CC(N)CCn1cccn1.

-

Organism Selection: Select Homo sapiens as the target organism.

-

Execution: Initiate the prediction.

-

Analysis: The output will be a list of potential protein targets, ranked by a probability score. Pay close attention to protein families that appear frequently (e.g., kinases, GPCRs, proteases), as these represent target classes with a higher likelihood of interaction based on the compound's structural features.

Structure-Based (Reverse Docking) Approaches

Reverse docking, or inverse docking, flips the conventional paradigm: instead of docking a library of compounds to one target, it docks a single compound against a library of protein structures.[12] This method can identify novel targets that similarity-based methods might miss.

Rationale: This approach is unbiased by known pharmacology of similar compounds. It physically simulates the binding of this compound to various protein cavities, identifying targets with high geometric and energetic complementarity.

Protocol: Conceptual Reverse Docking Workflow

-

Prepare Ligand: Generate a 3D conformer of the compound and assign appropriate partial charges (e.g., using Avogadro or similar molecular modeling software).

-

Select Target Library: Utilize a pre-compiled library of druggable human protein structures (e.g., from the PDB).

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically dock the ligand into the binding site of each protein in the library.[12]

-

Scoring & Ranking: Score each protein-ligand pose based on a scoring function that estimates binding affinity. Rank the proteins from best to worst score.

-

Candidate Selection: Proteins with the most favorable binding energies are considered high-priority candidates for experimental validation.

Upon completion of Phase I, researchers should possess a prioritized list of 10-20 candidate targets, integrating results from both ligand- and structure-based methods.

Phase II: Experimental Target Identification and Validation

With a list of putative targets, the next crucial step is to identify physical interactors in a complex biological sample (e.g., cell lysate) and then confirm the specific, direct binding of the predicted candidates.

Primary Identification: Affinity Chromatography

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex proteome.[14][15] It relies on immobilizing a derivative of the compound (a "bait" molecule) onto a solid support to "fish" for its targets.[14]

Causality Behind Experimental Choices:

-

Immobilization Strategy: The compound must be derivatized with a linker at a position that does not interfere with its target-binding motif. For this compound, the primary amine of the butanamine side chain is an ideal attachment point for a linker, as it is solvent-exposed and less likely to be critical for binding than the pyrazole ring itself.

-

Photo-Affinity Labeling: To capture weak or transient interactions and reduce non-specific binding, we recommend incorporating a photo-reactive group (e.g., a diazirine) into the linker. This allows for the formation of a covalent bond between the bait and its target upon UV irradiation, stabilizing the complex for purification.[16]

Protocol: Photo-Affinity Chromatography

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker containing a diazirine photo-reactive group and a biotin tag to the primary amine of this compound.

-

Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to achieve immobilization.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Binding: Incubate the probe-coated beads with the cell lysate. To identify specific binders, run a parallel control experiment where the lysate is pre-incubated with a high concentration of the free, unmodified compound to competitively block the specific binding sites.

-

Crosslinking: Expose the bead-lysate slurry to UV light (e.g., 365 nm) to covalently crosslink the probe to its binding partners.[16]

-

Washing: Perform stringent washes to remove non-covalently bound, non-specific proteins.

-

Elution: Elute the captured proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the main experiment but absent or significantly reduced in the competitive binding control.

-

Identification: Identify the proteins in the excised bands using mass spectrometry (LC-MS/MS). The proteins identified are your high-confidence binding candidates.

Orthogonal Validation of Target Engagement

Identifying a protein via pull-down is not sufficient; direct engagement in a cellular context must be confirmed. We propose two orthogonal methods for validation.

A. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stability of a protein in its native cellular environment. The binding of a ligand (our compound) typically stabilizes its target protein, leading to an increase in its melting temperature (Tₘ).[17]

Rationale: This is a label-free method that confirms target engagement in intact cells or lysates, providing strong evidence of a direct physical interaction in a physiological context. It serves as an excellent orthogonal validation for hits from affinity chromatography.

Protocol: CETSA

-

Cell Treatment: Treat intact cells (or cell lysate) with either the vehicle control or varying concentrations of this compound.

-

Heating: Aliquot the treated samples and heat them across a temperature gradient (e.g., 40°C to 70°C).

-

Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction (un-denatured) from the precipitated (denatured) fraction by centrifugation.

-

Detection: Analyze the amount of the specific target protein (identified from Phase I and the affinity pull-down) remaining in the soluble fraction at each temperature using Western Blot or other specific protein detection methods.

-

Analysis: Plot the fraction of soluble protein versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated samples confirms target engagement.

B. Yeast Two-Hybrid (Y2H) System

Principle: The Y2H system is a genetic method used to discover protein-protein and protein-ligand interactions in vivo.[18][19] A modified version can be used to screen for small molecule-protein interactions.

Rationale: This genetic assay provides an independent line of evidence for the interaction. It is particularly useful if the target is a nuclear protein or part of a larger complex.[20]

Protocol: Modified Y2H for Small Molecule Interactions

-

System Setup: A specialized Y2H system is used where the small molecule acts as a bridge. For example, one hybrid protein consists of the DNA-binding domain (DBD) fused to a molecule-binding domain (e.g., FKBP), and the other consists of the activation domain (AD) fused to the protein of interest (the putative target).

-

Bait Molecule: A bifunctional "bait" molecule is synthesized, containing this compound linked to a ligand for the molecule-binding domain (e.g., rapamycin for FKBP).

-

Screening: Yeast cells expressing both hybrid proteins are grown on selective media in the presence of the bait molecule.

-

Readout: If the bait molecule successfully bridges the two hybrid proteins (by binding to both the target and the molecule-binding domain), the DBD and AD are brought into proximity, activating reporter gene expression (e.g., enabling growth on selective media or a colorimetric change). This positive signal validates the interaction.[21][22]

Data Synthesis and Conclusion

The successful identification of a biological target for this compound requires a convergence of evidence from multiple, independent lines of inquiry.

-

High-Confidence Target Profile: A high-confidence target will be one that was:

-

Predicted by in silico models (Phase I).

-

Captured by affinity chromatography in a competition-dependent manner (Phase II, Section 4.1).

-

Demonstrated to have its thermal stability altered by the compound in a cellular context (CETSA, Section 4.2.A).

-

The integration of computational predictions with rigorous, orthogonal experimental validation provides the highest degree of confidence in target identification. This systematic approach not only minimizes the risk of pursuing false positives but also builds a robust, data-driven foundation for subsequent mechanism-of-action studies, lead optimization, and the overall advancement of the drug discovery program.

References

A numbered list of all sources cited within the text, with clickable URLs for verification.

-

Lan, R., Liu, Q., Fan, P., Lin, S., & Merlino, S. (2000). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

-

Zheng, Y., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

-

Aggarwal, N., & Kumar, R. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. ECronicon. Available at: [Link]

-

Kumar, V., & Kumar, S. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

-

Various Authors. (2024). A review on biological activity of pyrazole contain pyrimidine derivatives. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

-

Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Available at: [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs Website. Available at: [Link]

-

Gläser, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

-

Tateishi, K., & Bando, T. (2016). Affinity-based target identification for bioactive small molecules. MedChemComm. Available at: [Link]

-

Showalter, V. M., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. AMiner. Available at: [Link]

-

Wikipedia. (n.d.). Two-hybrid screening. Wikipedia. Available at: [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

-

Various Authors. (2023). Known experimental techniques to identify drug targets. ResearchGate. Available at: [Link]

-

Jones, A. M., et al. (2023). Next-Generation Yeast Two-Hybrid Screening to Discover Protein-Protein Interactions. Methods in Molecular Biology. Available at: [Link]

-

ResearchGate. (n.d.). Selected target prediction tools available on the Internet. ResearchGate. Available at: [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs Website. Available at: [Link]

-

Ali, I., et al. (2022). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. Available at: [Link]

-

Oreate AI. (2026). Comprehensive Analysis of Compound Target Prediction Platform Tools. Oreate AI Blog. Available at: [Link]

-

Creative Biolabs. (n.d.). Y2H based Drug-Target Interaction Identification Service. Creative Biolabs Website. Available at: [Link]

-

Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. STAR Protocols. Available at: [Link]

-

Creative Biostructure. (n.d.). Understanding the Yeast Two-Hybrid Assay: Principles and Applications. Creative Biostructure Website. Available at: [Link]

-

MtoZ Biolabs. (n.d.). Drug Target Identification Methods. MtoZ Biolabs Website. Available at: [Link]

-

Jones, A. M., et al. (2023). Next-Generation Yeast Two-Hybrid Screening to Discover Protein–Protein Interactions. Springer Link. Available at: [Link]

-

Wang, D., et al. (2015). Affinity purification in target identification: the specificity challenge. Semantic Scholar. Available at: [Link]

-

Awale, M., & Visse, R. (2019). Computational/in silico methods in drug target and lead prediction. Expert Opinion on Drug Discovery. Available at: [Link]

-

Das, S., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Journal of the American Heart Association. Available at: [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Website. Available at: [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter Website. Available at: [Link]

-

Ezzat, A. A., et al. (2017). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics. Available at: [Link]

-

Adelusi, T. I., et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

-

AA Blocks. (n.d.). (2S)-4-(1H-pyrazol-1-yl)butan-2-amine. AA Blocks Website. Available at: [Link]

-

Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

PubChem. (n.d.). 4-(4-amino-1H-pyrazol-1-yl)butanamide. PubChem Database. Available at: [Link]

-

El-Gamal, M. I., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry. Available at: [Link]

-

Ghorab, M. M., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Bioorganic Chemistry. Available at: [Link]

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive Analysis of Compound Target Prediction Platform Tools - Oreate AI Blog [oreateai.com]

- 14. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 15. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 19. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]

- 20. creative-biolabs.com [creative-biolabs.com]

- 21. Next-Generation Yeast Two-Hybrid Screening to Discover Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Next-Generation Yeast Two-Hybrid Screening to Discover Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-(1H-pyrazol-1-yl)butan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5][6][7] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[8] Consequently, pyrazole-containing compounds have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4][5][6][9][10][11] Over 40 drugs approved by the FDA feature this remarkable scaffold, highlighting its significance in developing novel therapeutics.[4][11]

The 4-(1H-pyrazol-1-yl)butan-2-amine core represents a promising, yet underexplored, scaffold for the development of new chemical entities. This guide will provide a comprehensive overview of the potential structure-activity relationships (SAR) for this scaffold, drawing upon established principles from analogous pyrazole-containing compounds. We will deconstruct the molecule into its key components—the pyrazole ring, the butane linker, and the amine group—to elucidate how modifications to each may influence biological activity. Furthermore, this guide will present a hypothetical framework for systematic SAR studies, including experimental workflows and assays, to guide researchers in their drug discovery efforts.

Deconstructing the this compound Scaffold: A Three-Pronged Approach to SAR

The pharmacological profile of this compound analogs can be systematically explored by considering the independent and synergistic contributions of its three primary structural motifs:

-

The Pyrazole Ring: The aromatic core that often dictates the fundamental binding mode and selectivity.

-

The Butane Linker: The flexible chain that influences the spatial orientation and pharmacokinetic properties.

-

The Amine Group: A key functional group for target interaction and physicochemical modulation.

The following sections will delve into the putative SAR for each of these components, supported by evidence from the broader literature on pyrazole derivatives.

Caption: Core components of the this compound scaffold.

SAR of the Pyrazole Ring: Tuning Affinity and Selectivity

The substitution pattern on the pyrazole ring is a critical determinant of a compound's biological activity. Modifications at positions 3, 4, and 5 can profoundly impact ligand-receptor interactions, selectivity, and metabolic stability.

Key Considerations for Pyrazole Ring Modifications:

-

Positions 3 and 5: These positions are often prime locations for introducing substituents that can occupy specific pockets within a target's binding site.

-

Small Alkyl Groups (e.g., methyl, ethyl): Can enhance lipophilicity and van der Waals interactions.

-

Aromatic Rings (e.g., phenyl, pyridyl): Can introduce pi-stacking interactions and provide vectors for further substitution to explore deeper pockets of the binding site. The nature and substitution of these appended rings are crucial for activity, as seen in many kinase inhibitors and other targeted therapies.

-

Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2, -C=O): Can form specific hydrogen bonds with the target protein, significantly increasing affinity.

-

-

Position 4: This position is often more exposed to solvent.

-

Halogens (e.g., Cl, F): Can modulate the electronic properties of the ring and improve metabolic stability. Fluorine, in particular, can be used to block sites of metabolism.

-

Bulky Groups: Introduction of bulky substituents at this position can be used to achieve selectivity between closely related targets by inducing steric clashes in one while being accommodated by another.

-

Hypothetical SAR Exploration of the Pyrazole Ring:

| Position | Modification | Rationale | Potential Impact |

| 3 | H → Me, Ph, 4-Cl-Ph | Explore lipophilic and aromatic interactions. | Increased potency, altered selectivity. |

| 5 | H → Me, CF3 | Modulate lipophilicity and electronics. | Enhanced potency, improved metabolic stability. |

| 4 | H → Cl, F | Block potential metabolism, alter electronics. | Increased half-life, modulated pKa. |

The Butane Linker: Optimizing Spatial Orientation and Physicochemical Properties

The four-carbon linker connecting the pyrazole ring to the amine group plays a crucial role in positioning the amine for optimal interaction with its target. The length, rigidity, and substitution of this linker can significantly affect both potency and pharmacokinetic properties.

Key Considerations for Linker Modifications:

-

Linker Length: Shortening or lengthening the linker can alter the distance between the pyrazole core and the amine, which may be critical for spanning key interaction points in a binding site. Studies on other pyrazole derivatives have shown that even a single carbon change in linker length can dramatically impact activity.[1]

-

Linker Rigidity: Introducing conformational constraints, such as double bonds or cyclic structures (e.g., cyclopropyl), can lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects.

-

Substitution on the Linker: Adding substituents, such as methyl groups or hydroxyl groups, can influence the linker's conformation and physicochemical properties. For instance, a hydroxyl group could introduce an additional hydrogen bonding interaction.

Hypothetical SAR Exploration of the Butane Linker:

| Modification | Rationale | Potential Impact |

| Butane → Propane, Pentane | Vary distance between pyrazole and amine. | Determine optimal spacing for target binding. |

| Introduce α-methyl group | Create a chiral center, restrict rotation. | Enantioselective activity, improved potency. |

| Incorporate cyclopropyl moiety | Increase rigidity, explore conformational space. | Enhanced potency and selectivity. |

The Amine Group: The Key to Interaction and Solubility

The primary amine at position 2 of the butane chain is a critical functional group that can participate in various non-covalent interactions, most notably hydrogen bonding and ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a binding pocket.

Key Considerations for Amine Modifications:

-

Primary vs. Secondary vs. Tertiary Amines:

-

Primary Amine (-NH2): Can act as a hydrogen bond donor.

-

Secondary Amine (-NHR): Can still act as a hydrogen bond donor, and the 'R' group can be used to probe for additional binding interactions or to modulate physicochemical properties.

-

Tertiary Amine (-NR2): Can only act as a hydrogen bond acceptor. This modification can significantly alter the interaction profile and may be beneficial if a hydrogen bond donor is not required.

-

-

Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide can neutralize its basicity and introduce different hydrogen bonding patterns. This is a common strategy to fine-tune activity and properties.

-

Stereochemistry: The amine is located at a chiral center. It is highly likely that the two enantiomers will exhibit different biological activities. Therefore, synthesis and testing of the individual (R)- and (S)-enantiomers are crucial.

Hypothetical SAR Exploration of the Amine Group:

| Modification | Rationale | Potential Impact |

| -NH2 → -NHMe, -NMe2 | Modulate basicity and hydrogen bonding capacity. | Altered potency and selectivity. |

| -NH2 → -NHAc | Neutralize basicity, introduce H-bond acceptor. | Different binding mode, improved cell permeability. |

| Racemate → (R)- and (S)-enantiomers | Isolate the more active stereoisomer. | Increased potency, reduced side effects. |

Experimental Protocols and Workflows

A systematic approach to elucidating the SAR of this compound derivatives requires a well-defined workflow encompassing chemical synthesis, in vitro screening, and in vivo evaluation.

Caption: A typical workflow for SAR-driven drug discovery.

Step-by-Step Methodology for a Primary In Vitro Assay (Example: Kinase Inhibition Assay):

-

Compound Preparation:

-

Synthesize a focused library of this compound analogs based on the SAR hypotheses outlined above.

-

Purify all compounds to >95% purity as determined by HPLC and confirm their identity by LC-MS and NMR.

-

Prepare stock solutions of each compound in 100% DMSO at a concentration of 10 mM.

-

-

Kinase Inhibition Assay (e.g., using a fluorescence-based method):

-

Prepare a reaction buffer appropriate for the target kinase.

-

In a 384-well plate, add the test compound at various concentrations (typically a 10-point serial dilution starting from 100 µM).

-

Add the target kinase and a fluorescently labeled peptide substrate.

-

Initiate the kinase reaction by adding ATP at its Km concentration.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence signal, which correlates with the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

-

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

-

Compare the IC50 values across the series of analogs to establish structure-activity relationships.

-

Conclusion: A Roadmap for Future Discovery

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. While direct SAR studies on this specific molecule are not yet widely published, a wealth of information from related pyrazole-containing compounds provides a strong foundation for initiating a successful drug discovery program. By systematically modifying the pyrazole ring, the butane linker, and the amine group, and by employing a robust experimental workflow, researchers can effectively navigate the chemical space around this promising scaffold. The principles and hypothetical strategies outlined in this guide offer a clear roadmap for unlocking the full therapeutic potential of this and related chemical series.

References

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 72, 117046. [Link]

-

Gomaa, A. M., Ali, A. A., & El-Emam, A. A. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

-

Schmäschke, F., Held, J., & Kunz, H. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6806. [Link]

-

Hussein, F. A., & Yousif, E. I. (2016). Synthesis, reactivity and study of 1-(5-hydroxy-3-methyl-1-substituted-1H-pyrazol-4-yl)butane-1,3-dione. ResearchGate. [Link]

-

Du, Y., & Huang, N. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1300-1321. [Link]

-

Al-Saffar, S. H., Al-Masoudi, W. A., & Al-Majidi, S. M. (2022). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents. ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Sayed, M. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4983. [Link]

-

Zhang, J., Zhang, L., Wang, Y., Zhang, X., Li, Z., Zhang, Z., ... & Zhang, X. (2022). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 12(11), 4165-4177. [Link]

-

Kumar, A., & Sharma, G. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 25(16), 1876-1901. [Link]

-

Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., ... & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(9), 1198. [Link]

-

Du, Y., & Huang, N. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]

-

Amessou, M., & Chana, A. (2022). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 27(9), 2734. [Link]

-